(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride (S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18284534
InChI: InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H/t10-;/m0./s1
SMILES:
Molecular Formula: C11H13ClF3N
Molecular Weight: 251.67 g/mol

(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC18284534

Molecular Formula: C11H13ClF3N

Molecular Weight: 251.67 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride -

Specification

Molecular Formula C11H13ClF3N
Molecular Weight 251.67 g/mol
IUPAC Name (2S)-2-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H/t10-;/m0./s1
Standard InChI Key XHVVDNXOJJAMDE-PPHPATTJSA-N
Isomeric SMILES C1C[C@H](NC1)C2=CC=C(C=C2)C(F)(F)F.Cl
Canonical SMILES C1CC(NC1)C2=CC=C(C=C2)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the 2-position by a 4-(trifluoromethyl)phenyl group. The stereochemistry at the 2-position is explicitly defined as (S)-configuration, which critically influences its interaction with chiral biological targets or asymmetric catalysts . The trifluoromethyl (-CF3_3) group, a strong electron-withdrawing moiety, enhances the compound’s metabolic stability and lipophilicity, factors crucial for bioavailability in pharmaceutical contexts.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number1391514-36-5
Molecular FormulaC11H13ClF3N\text{C}_{11}\text{H}_{13}\text{ClF}_3\text{N}
Molecular Weight251.68 g/mol
Stereochemistry(S)-configuration

Synthesis and Characterization

Analytical Characterization

Quality control for chiral purity is critical. Suppliers employ techniques such as:

  • Chiral HPLC: To verify enantiomeric excess (>98% for pharmaceutical-grade material).

  • 1^1H/13^{13}C NMR: For structural confirmation, with characteristic shifts for the pyrrolidine ring (δ 1.8–2.5 ppm) and aromatic protons (δ 7.6–8.1 ppm) .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 251.68 .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValueSource
Storage ConditionsInert atmosphere, 20–25°C
HygroscopicityLikely high (hydrochloride salt)Inferred
Melting PointNot reported

Comparative Analysis with Enantiomeric Counterparts

(S) vs. (R)-Enantiomers

The (R)-enantiomer (CAS 1391407-62-7) shares identical molecular weight and formula but exhibits distinct stereochemical interactions. In biological systems, enantiomers often display divergent pharmacokinetics or receptor binding affinities. For example:

  • Receptor Selectivity: The (S)-form may preferentially bind to specific GPCRs or enzymes.

  • Metabolic Pathways: Hepatic clearance rates can vary due to stereoselective metabolism.

Table 3: Enantiomeric Comparison

Property(S)-Enantiomer(R)-Enantiomer
CAS Number1391514-36-51391407-62-7
Commercial AvailabilitySigma-Aldrich Sigma-Aldrich
Potential ApplicationsAsymmetric catalysisChiral resolving agents

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